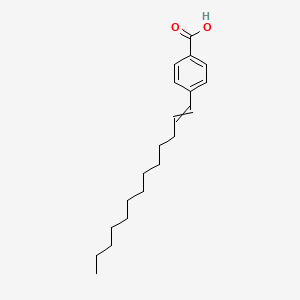
(E)-4-(tridec-1-enyl)benzoic acid
Description
(E)-4-(Tridec-1-enyl)benzoic acid (CAS 339014-52-7) is a benzoic acid derivative featuring a trans-configured tridec-1-enyl chain at the para position of the aromatic ring. Its molecular formula is C₂₀H₃₀O₂, with a molar mass of 302.45 g/mol and a melting point range of 65–70°C . The compound’s structure combines a hydrophilic carboxylic acid group with a hydrophobic 13-carbon alkenyl chain, conferring amphiphilic properties. Structural characterization of this compound often employs crystallographic tools like SHELX and SIR97 , which aid in resolving its molecular geometry and packing interactions.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-tridec-1-enylbenzoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22) |
InChI Key |
HMPHXVJGYWELBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tridec-1-en-1-yl)benzoic acid typically involves the reaction of tridec-1-en-1-yl bromide with sodium benzoate in a suitable solvent under controlled conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Tridec-1-en-1-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 4-(tridec-1-en-1-yl)benzoic acid can lead to the formation of tridec-1-en-1-ylbenzoic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Tridec-1-en-1-yl)benzoic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
4-(Tridec-1-en-1-yl)benzoic acid can be compared with other similar compounds, such as benzoic acid derivatives with different alkyl or alkenyl groups. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of 4-(tridec-1-en-1-yl)benzoic acid lies in its specific structure and the resulting effects on its reactivity and interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The tridec-1-enyl chain introduces significant hydrophobicity, reducing water solubility compared to 4-hydroxybenzoic acid, which has a polar hydroxyl group. The low melting point of this compound reflects disrupted crystal packing due to the bulky alkenyl chain .
- Stereochemistry : The E-configuration of the double bond in the tridec-1-enyl group imposes a planar geometry, influencing intermolecular interactions such as van der Waals forces and π-π stacking .
Physicochemical Properties
- Solubility : The hydrophobic tridec-1-enyl chain renders this compound more soluble in organic solvents (e.g., dichloromethane, hexane) than in water. In contrast, 4-hydroxybenzoic acid exhibits greater aqueous solubility due to its hydroxyl and carboxylic acid groups .
- Reactivity: The carboxylic acid group in both compounds can undergo esterification or salt formation. The alkenyl chain in this compound is susceptible to hydrogenation (yielding a saturated analog) or electrophilic addition reactions. 4-Hydroxybenzoic acid’s hydroxyl group enables etherification or oxidation to quinones, expanding its utility in synthetic chemistry .
Analytical and Crystallographic Techniques
Structural elucidation of this compound relies on advanced crystallographic software:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


